2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride
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Overview
Description
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclobutylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the protection and deprotection of functional groups, to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neuromuscular research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a neuromodulator.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain neurotransmitters at the neuromuscular junction, influencing muscle contraction and relaxation. The exact pathways and molecular targets are still under investigation, but it is known to affect ion channels and receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyclobutylpropanamide
- N-methyl-2-amino-3-cyclobutylpropanamide
- 2-amino-3-cyclobutyl-N-ethylpropanamide
Uniqueness
What sets 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride apart from similar compounds is its unique combination of the cyclobutyl ring and the N-methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2742652-32-8 |
---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.